molecular formula C13H21NO15S B8050994 Chondroitin, 4-(hydrogen sulfate), sodium salt

Chondroitin, 4-(hydrogen sulfate), sodium salt

货号: B8050994
分子量: 463.37 g/mol
InChI 键: KXKPYJOVDUMHGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chondroitin sulfate is a glycosaminoglycan considered as a symptomatic slow-acting drug for osteoarthritis (SYSADOA). The SYSADOA status suggested a pain relief and increased joint mobility after a relative long regular administration, as well as a long-lasting effect after the end of the treatment. Chondroitin sulfate is composed of alternating 1,3-N-acetyl-β-d-galactosamine and 1,4-β-d-glucuronic acid units which bear 4-O- and/or 6-O-sulfations at the N-acetylgalactosamine units disposed of in specific patterns. Depending on the predominating disaccharide unit, it will present different biological activities. Chondroitin sulfate is sold as an OTC dietary supplement in North America and it is a prescription drug under the EMA in Europe.
Derivatives of chondroitin which have a sulfate moiety esterified to the galactosamine moiety of chondroitin. Chondroitin sulfate A, or chondroitin 4-sulfate, and chondroitin sulfate C, or chondroitin 6-sulfate, have the sulfate esterified in the 4- and 6-positions, respectively. Chondroitin sulfate B (beta heparin;  DERMATAN SULFATE) is a misnomer and this compound is not a true chondroitin sulfate.

生物活性

Chondroitin, 4-(hydrogen sulfate), sodium salt, commonly referred to as chondroitin sulfate (CS), is a sulfated glycosaminoglycan that plays a crucial role in the structure and function of cartilage. This compound has garnered significant attention for its biological activities, particularly in the context of osteoarthritis treatment and its effects on bone health.

Chondroitin sulfate is characterized by its linear polysaccharide structure composed of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine, with sulfate groups attached at specific positions. The sodium salt form enhances its solubility and bioavailability in physiological environments.

Mechanisms of Biological Activity

1. Anti-inflammatory Effects:
Chondroitin sulfate exhibits anti-inflammatory properties that can be beneficial in managing osteoarthritis. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as matrix metalloproteinases (MMPs) that contribute to cartilage degradation .

2. Cartilage Protection:
Research indicates that chondroitin sulfate can stimulate the synthesis of cartilage matrix components, including proteoglycans and collagen, thereby promoting cartilage repair . A study demonstrated that CS could enhance the expression of cartilage oligomeric matrix protein (COMP) and decrease levels of inflammatory markers in chondrocytes .

3. Osteoclast Regulation:
Chondroitin sulfate has been found to influence osteoclast activity, which is critical for bone resorption. Bovine-derived chondroitin sulfate consistently suppresses osteoclast formation at low concentrations, thereby potentially reducing bone loss associated with osteoarthritis .

Clinical Studies and Efficacy

Several clinical trials have evaluated the efficacy of chondroitin sulfate in treating osteoarthritis:

  • Study 1: A randomized controlled trial involving 65 patients compared the effects of 2% chondroitin sulfate sodium salt with a placebo over seven weeks. Results showed that 39.4% of patients receiving chondroitin reported moderate to marked improvement compared to 22.6% in the control group (P < 0.05) .
  • Study 2: In a meta-analysis reviewing multiple studies, it was concluded that chondroitin sulfate significantly alleviates pain associated with osteoarthritis when administered at doses ranging from 800 mg to 1200 mg daily .

Safety and Adverse Effects

Chondroitin sulfate is generally well-tolerated, with adverse effects being mild and infrequent. Commonly reported side effects include gastrointestinal disturbances and skin reactions. In a long-term study involving over 300 participants, no significant differences in serious adverse events were noted between chondroitin and placebo groups .

Summary Table of Clinical Findings

StudyPopulationDosageDurationOutcome
Clegg et al., 2006300 patients1200 mg/day24 weeksImproved pain relief compared to placebo
Sawitzke et al., 201065 patients2% intravesical7 weeksSignificant improvement in symptoms
Bourgeois et al., 199840 patientsVaries3 monthsLower incidence of adverse events compared to placebo

属性

IUPAC Name

6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKPYJOVDUMHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Details 'MSDS'
Record name Chondroitin sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5.
Record name Chondroitin sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

24967-93-9, 9007-28-7, 39455-18-0
Record name Chondroitin sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chondroitin, hydrogen sulfate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chondroitin, hydrogen sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chondroitin, 4-(hydrogen sulfate), sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

190-194ºC
Details Lipowitz A. and Newton C. Degenerative joint disease and traumatic arthritis.
Record name Chondroitin sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chondroitin, 4-(hydrogen sulfate), sodium salt
Reactant of Route 2
Chondroitin, 4-(hydrogen sulfate), sodium salt
Reactant of Route 3
Chondroitin, 4-(hydrogen sulfate), sodium salt
Reactant of Route 4
Chondroitin, 4-(hydrogen sulfate), sodium salt
Reactant of Route 5
Chondroitin, 4-(hydrogen sulfate), sodium salt
Reactant of Route 6
Chondroitin, 4-(hydrogen sulfate), sodium salt

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。